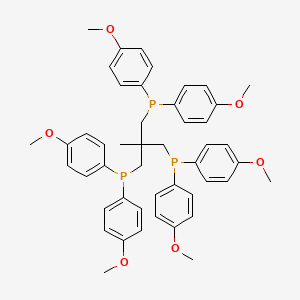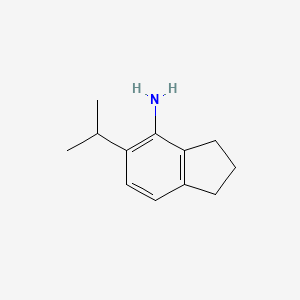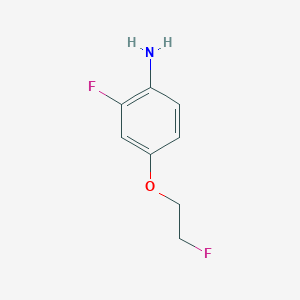![molecular formula C16H10Cl2N2O3 B12506138 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12506138.png)
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzohydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and chlorobenzoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl benzoate
- [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate
- [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-nitrobenzoate
Uniqueness
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate: is unique due to the presence of both chlorophenyl and chlorobenzoate groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H10Cl2N2O3 |
|---|---|
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-12-5-1-10(2-6-12)15-19-14(23-20-15)9-22-16(21)11-3-7-13(18)8-4-11/h1-8H,9H2 |
InChI-Schlüssel |
ZGXUZECSCKYLOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=N2)COC(=O)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12506076.png)


![(2R)-4-(benzylcarbamoyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506086.png)
![4-Methylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12506101.png)
![Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B12506107.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506114.png)





